molecular formula C7H12Cl2N2 B2890686 5-Methylbenzene-1,3-diamine dihydrochloride CAS No. 26346-38-3

5-Methylbenzene-1,3-diamine dihydrochloride

Cat. No.: B2890686
CAS No.: 26346-38-3
M. Wt: 195.09
InChI Key: UKXDRSPEFRNNOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzene-1,3-diamine dihydrochloride involves the reaction of 5-Methylbenzene-1,3-diamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C7H10N2+2HClC7H12Cl2N2C_7H_{10}N_2 + 2HCl \rightarrow C_7H_{12}Cl_2N_2 C7​H10​N2​+2HCl→C7​H12​Cl2​N2​

The reaction is usually conducted at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methylbenzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,2-benzenediamine dihydrochloride
  • 2-Methyl-5-(4-methyl-1-piperazinyl)aniline
  • 2-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

5-Methylbenzene-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings .

Properties

IUPAC Name

5-methylbenzene-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXDRSPEFRNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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